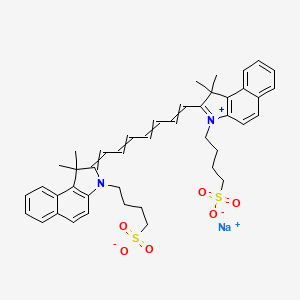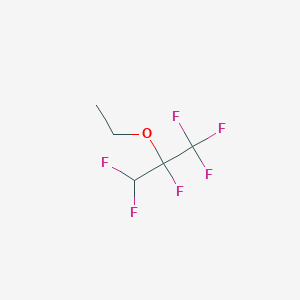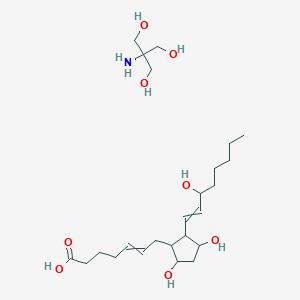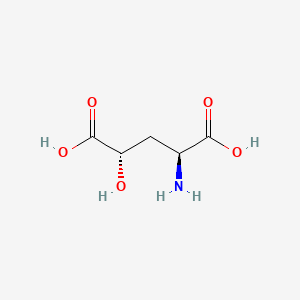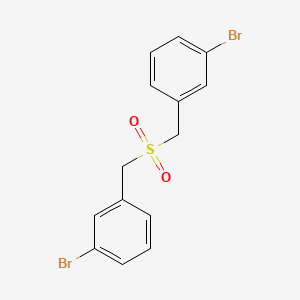
3-Bromophenylmethyl sulphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenylmethyl sulphone: is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol . It is a white solid at room temperature and is known for its applications as an intermediate in organic synthesis . The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl sulphone group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Bromophenylmethyl sulphone can be synthesized through the oxidation of 3-bromothioanisole . The reaction involves the use of 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in the presence of dichloromethane as the solvent . The reaction is typically carried out at 0°C and stirred overnight . The product is then extracted using ethyl acetate and purified by washing with brine and drying over sodium sulfate .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The purification steps are also scaled up, involving large-scale extraction and drying equipment .
Chemical Reactions Analysis
Types of Reactions:
3-Bromophenylmethyl sulphone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphone group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use sodium hydride or potassium carbonate as bases.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenylmethyl sulfones.
Scientific Research Applications
3-Bromophenylmethyl sulphone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromophenylmethyl sulphone involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites . This interaction can lead to changes in the enzyme’s conformation and activity . The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 4-Bromophenylmethyl sulphone
- 2-Bromophenylmethyl sulphone
- 4-Chlorophenylmethyl sulphone
- 4-Methylphenylmethyl sulphone
Comparison:
3-Bromophenylmethyl sulphone is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules . Compared to its analogs, it has distinct electronic and steric properties that make it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-bromo-3-[(3-bromophenyl)methylsulfonylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2S/c15-13-5-1-3-11(7-13)9-19(17,18)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCDIOVYZYASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
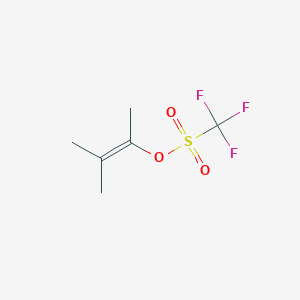
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)
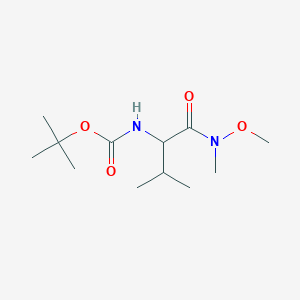
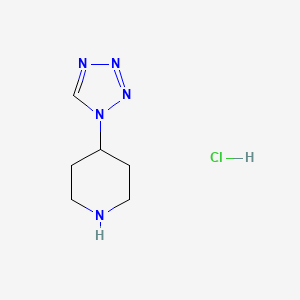
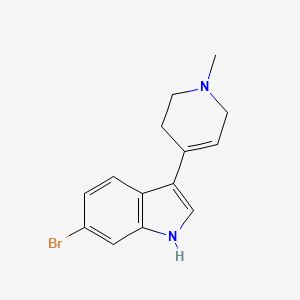

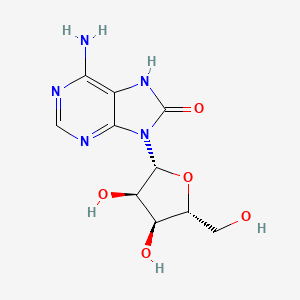
![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)
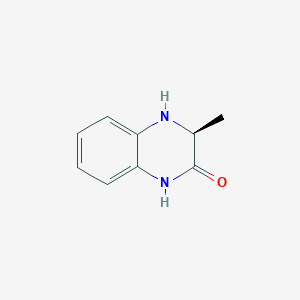
![4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B7888906.png)
